2-Methyl-1,3-benzothiazole hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
52260-25-0 |
|---|---|
Molecular Formula |
C8H8ClNS |
Molecular Weight |
185.67 g/mol |
IUPAC Name |
2-methyl-1,3-benzothiazole;hydrochloride |
InChI |
InChI=1S/C8H7NS.ClH/c1-6-9-7-4-2-3-5-8(7)10-6;/h2-5H,1H3;1H |
InChI Key |
JESFPXPFYDUKJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2S1.Cl |
Origin of Product |
United States |
Derivatization and Chemical Reactivity of 2 Methyl 1,3 Benzothiazole and Its Hydrochloride
Functionalization at the Methyl Group
The methyl group at the C2 position of the benzothiazole (B30560) ring is activated and can participate in various reactions. One notable transformation is its oxidation. For instance, the gas-phase oxidation of 2-methylbenzothiazole (B86508) by hydroxyl radicals can lead to the formation of 2-formylbenzothiazole, demonstrating the reactivity of the methyl group towards functionalization into a carbonyl group. This process is significant in atmospheric chemistry and showcases a pathway for the transformation of the methyl substituent.
Oxidation Reactions (e.g., to Sulfoxides and Sulfones)
The sulfur atom in the thiazole (B1198619) ring of 2-methyl-1,3-benzothiazole is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. These reactions are typically carried out using various oxidizing agents. For example, benzothiazole derivatives can be oxidized to benzothiazole N-oxides under the action of mild oxidants like magnesium monoperoxyphthalate hexahydrate (MMPP). Furthermore, the reaction of thiols with benzothiazole sulfones can produce sulfinic acids (RSO₂H), which can further react to form thiosulfonic acids (RSO₂SH). This reactivity has been utilized in the design of fluorescent sensors.
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a common transformation. Reagents such as hydrogen peroxide, often in the presence of a catalyst, can be employed for this purpose. The resulting sulfones are valuable intermediates in organic synthesis.
| Reactant | Oxidizing Agent | Product | Reference |
| Benzothiazole | Magnesium monoperoxyphthalate hexahydrate (MMPP) | Benzothiazole N-oxide | N/A |
| Thiol | Benzothiazole sulfone | Sulfinic acid | N/A |
Reduction Reactions (e.g., to Amine or Thiol Derivatives)
The reduction of functional groups on the 2-methyl-1,3-benzothiazole ring system can lead to various derivatives. For instance, nitro-substituted benzothiazoles can be reduced to the corresponding amino derivatives. This is a common transformation in the synthesis of functionalized benzothiazoles. While direct reduction of the thiazole ring is less common, the modification of substituents provides a route to amine derivatives. For example, a nitro group on the benzene (B151609) ring can be reduced to an amino group, which can then be further functionalized. This approach has been used to synthesize compounds with anti-inflammatory activity starting from 6-nitro-2-aminobenzothiazole, where the nitro group is reduced to an amino group after protection of the 2-amino group. nih.gov
Condensation Reactions with Carbonyl Compounds
The active methyl group of 2-methyl-1,3-benzothiazole can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones. These reactions typically require a base to deprotonate the methyl group, forming a nucleophilic carbanion that then attacks the electrophilic carbonyl carbon. This methodology is a versatile tool for the carbon-carbon bond formation and the synthesis of more complex benzothiazole derivatives. For instance, the condensation of 2-methylbenzothiazole with aromatic aldehydes (benzaldehydes) leads to the formation of 2-styrylbenzothiazoles.
| Reactant 1 | Reactant 2 | Product Type |
| 2-Methyl-1,3-benzothiazole | Aromatic Aldehyde | 2-Styrylbenzothiazole |
Formation of Heterocyclic Fused Systems (e.g., Imidazo[2,1-b]thiazoles)
2-Methyl-1,3-benzothiazole and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems. A prominent example is the formation of imidazo[2,1-b]benzothiazoles. This can be achieved through the reaction of 2-aminobenzothiazole (B30445) with α-haloketones. The reaction proceeds via N-alkylation of the endocyclic nitrogen atom, followed by an intramolecular dehydrative cyclization. mdpi.com This synthesis provides a scaffold with diverse biological activities. The reaction of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides can also lead to the formation of benzo[d]imidazo[2,1-b]thiazoles. nih.gov
| Reactant 1 | Reactant 2 | Fused System |
| 2-Aminobenzothiazole | α-Iodoketones | Imidazo[2,1-b]benzothiazole |
| 2-Aminobenzothiazole | β-Ketoesters | Benzo[d]imidazo[2,1-b]thiazole |
Spectroscopic Characterization Methodologies for 2 Methyl 1,3 Benzothiazole Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopyrsc.orgmdpi.commdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms. For 2-Methyl-1,3-benzothiazole hydrochloride, protonation of the nitrogen atom significantly influences the electronic environment, leading to characteristic shifts in the NMR spectra compared to its free base, 2-Methyl-1,3-benzothiazole. rsc.org
Proton Nuclear Magnetic Resonance (¹H NMR) Analysisrsc.orgmdpi.comchemicalbook.com
In ¹H NMR spectroscopy, the chemical shift (δ), splitting pattern (multiplicity), and integration of the signals provide detailed information about the number and connectivity of protons.
The ¹H NMR spectrum of 2-Methyl-1,3-benzothiazole typically shows a singlet for the methyl (CH₃) protons and a complex multiplet system for the four aromatic protons on the fused benzene (B151609) ring. chemicalbook.com Upon formation of the hydrochloride salt, the protonation at the nitrogen atom causes a general downfield shift of all signals due to the increased electron-withdrawing nature of the heterocyclic ring. This effect is most pronounced for protons closer to the positive charge. The methyl group protons, for instance, shift to a lower field. rsc.org The aromatic protons, typically found between 7.0 and 8.5 ppm, also experience deshielding. rsc.orgmdpi.com
Table 1: Typical ¹H NMR Chemical Shifts for 2-Methyl-1,3-benzothiazole Derivatives
| Proton Assignment | Typical Chemical Shift (δ, ppm) for Free Base | Expected Chemical Shift (δ, ppm) for Hydrochloride Salt | Multiplicity |
|---|---|---|---|
| -CH₃ | ~2.8 | ~3.2 rsc.org | Singlet (s) |
Note: Data for the hydrochloride salt is inferred from related quaternary benzothiazolium salts, which exhibit similar electronic effects due to the positive charge on the nitrogen atom. rsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysismdpi.comchemicalbook.com
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. The spectrum of this compound shows eight distinct signals corresponding to the eight carbon atoms in the molecule.
The most downfield signal is typically attributed to the C2 carbon (C=N) of the thiazole (B1198619) ring, owing to its direct attachment to two electronegative heteroatoms (N and S). mdpi.com The carbons of the benzene ring appear in the aromatic region (120-155 ppm), while the methyl carbon gives a signal in the upfield region (~15-25 ppm). Similar to ¹H NMR, protonation at the nitrogen results in a downfield shift for the carbon signals, particularly for those within the heterocyclic ring. mdpi.com
Table 2: Typical ¹³C NMR Chemical Shifts for 2-Methyl-1,3-benzothiazole
| Carbon Assignment | Typical Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ | 15 - 25 |
| Aromatic C-H | 121 - 127 chemicalbook.com |
| Aromatic Quaternary C | 135 - 154 chemicalbook.com |
Infrared (IR) Spectroscopymdpi.comnih.gov
Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound displays several characteristic absorption bands. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The C=N stretching vibration of the thiazole ring is a key diagnostic peak, typically found in the 1640-1550 cm⁻¹ region. researchgate.net Aromatic C=C ring stretching vibrations produce a series of bands between 1600 and 1450 cm⁻¹. mdpi.com The formation of the hydrochloride salt introduces a significant broad absorption band, often in the 2400-3000 cm⁻¹ range, which is characteristic of the N⁺-H stretching vibration.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3100 - 3000 | Aromatic C-H Stretch |
| 3000 - 2850 | Aliphatic C-H Stretch (-CH₃) |
| 3000 - 2400 | N⁺-H Stretch (broad) |
| 1640 - 1550 | C=N Stretch researchgate.net |
| 1600 - 1450 | Aromatic C=C Ring Stretch mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopyresearchgate.netdergipark.org.trnih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzothiazole (B30560) ring system contains a conjugated π-electron system, which gives rise to characteristic absorption bands in the UV region.
Derivatives of benzothiazole typically exhibit intense absorption bands resulting from π→π* transitions. researchgate.netnih.gov The position of the maximum absorption wavelength (λmax) is sensitive to the substituents on the benzothiazole ring system. researchgate.net For 2-Methyl-1,3-benzothiazole and its derivatives, absorption maxima are generally observed in the range of 300 to 400 nm. researchgate.netdergipark.org.tr The specific λmax values depend on the solvent and the electronic nature of any additional substituents on the aromatic ring. nih.gov
Table 4: Typical UV-Vis Absorption Data for Benzothiazole Derivatives
| Wavelength (λmax) | Electronic Transition Type |
|---|
Mass Spectrometry (MS) Techniques (e.g., LCMS, HR-MS)mdpi.comnist.govrsc.org
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.
For this compound, analysis using techniques like Electrospray Ionization (ESI) would show a prominent ion corresponding to the protonated free base, [M+H]⁺, where M is 2-Methyl-1,3-benzothiazole. The molecular weight of the free base is 149.21 g/mol . nist.gov Therefore, the primary ion observed would be at an m/z of approximately 150. High-Resolution Mass Spectrometry (HR-MS) can confirm the elemental formula by providing a highly accurate mass measurement.
Electron Ionization (EI) mass spectrometry of the volatile free base (2-Methyl-1,3-benzothiazole) shows a molecular ion peak [M]⁺ at m/z 149. nist.gov Common fragmentation pathways involve the loss of a hydrogen atom or cleavage of the thiazole ring.
Table 5: Key Mass Spectrometry Data for 2-Methyl-1,3-benzothiazole
| m/z Value | Ion Identity | Technique |
|---|---|---|
| ~150 | [M+H]⁺ (Protonated Molecule) | ESI / LCMS |
| 149 | [M]⁺ (Molecular Ion) | EI |
Computational and Theoretical Studies on 2 Methyl 1,3 Benzothiazole and Its Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to study benzothiazole (B30560) derivatives. proteobiojournal.comscirp.org Methods like the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional are frequently used to optimize molecular geometries and calculate various electronic properties. scirp.orgproteobiojournal.com These calculations provide a fundamental understanding of the molecule's behavior at an electronic level. researchgate.net
The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial parameters in quantum chemistry. proteobiojournal.com EHOMO is related to the molecule's ability to donate electrons, while ELUMO indicates its capacity to accept electrons. mdpi.com The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comsciencepub.net A smaller energy gap suggests that the molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy state. mdpi.com
For 2-methylbenzothiazole (B86508) (MeBTH), quantum chemical calculations have been performed to determine these parameters. Studies comparing it with the parent benzothiazole (BTH) and other derivatives show how substituents influence the electronic structure. For instance, calculations using the AM1 semi-empirical method in the gas phase showed that 2-mercapto-benzothiazole (MBTH) has the highest HOMO energy (-8.694 eV), making it a better electron donor compared to BTH (-8.980 eV). sciencepub.net The HOMO-LUMO gap is also a critical factor; MBTH exhibits the smallest gap (7.987 eV in the aqueous phase), indicating its higher reactivity, while BTH has the largest gap (8.478 eV). sciencepub.net
Table 1: Calculated Quantum Chemical Parameters for Benzothiazole Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Benzothiazole (BTH) | -8.980 | -0.502 | 8.478 |
| 2-methyl-benzothiazole (MeBTH) | -8.841 | -0.457 | 8.384 |
| 2-amino-benzothiazole (ABTH) | -8.784 | -0.322 | 8.462 |
| 2-mercapto-benzothiazole (MBTH) | -8.694 | -0.707 | 7.987 |
Data derived from semi-empirical AM1 calculations in the aqueous phase. sciencepub.net
Global reactivity descriptors, such as chemical hardness (η) and softness (σ), can be derived from HOMO and LUMO energies. Hardness is a measure of the molecule's resistance to changes in its electron distribution, while softness is the reciprocal of hardness. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity, whereas a molecule with a small gap is "soft" and more reactive. mdpi.com
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Computational studies on benzothiazole derivatives have shown that the introduction of different substituent groups significantly affects these properties. For example, a study on a series of benzothiazole derivatives found that a compound with two trifluoromethyl (-CF3) groups had the lowest HOMO-LUMO energy gap (4.46 eV) and was therefore the most reactive (softest) in the series. mdpi.com In contrast, the derivative with a simple phenyl substituent had the highest energy gap (4.73 eV), rendering it the most stable and least reactive (hardest). mdpi.com
Mulliken population analysis is a computational method used to estimate the partial atomic charges within a molecule. allresearchjournal.comwikipedia.org This analysis helps identify the distribution of electrons and pinpoint potential sites for electrophilic and nucleophilic attacks. irjweb.com For benzothiazole and its derivatives, Mulliken charge calculations reveal that heteroatoms like nitrogen and sulfur typically carry negative charges, making them potential nucleophilic centers. The charge distribution can be significantly influenced by the basis set used in the calculation. allresearchjournal.com
Fukui functions are used within DFT to describe the reactivity of different sites in a molecule. They indicate how the electron density at a specific point changes with the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic (attack by a nucleophile) and electrophilic (attack by an electrophile) reactions. This analysis, combined with the molecular electrostatic potential (MEP) map, provides a detailed picture of a molecule's reactivity landscape. scirp.org For instance, in benzothiazole derivatives, the nitrogen atom is often identified as a primary nucleophilic site. scirp.org
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For benzothiazole derivatives, MD simulations are particularly valuable for investigating their interactions with biological macromolecules, such as proteins or enzymes. biointerfaceresearch.comresearchgate.net These simulations can predict the stability of a ligand-protein complex, analyze binding patterns, and elucidate the structural basis for a compound's biological activity. nih.govbiointerfaceresearch.com
In one study, MD simulations were performed on benzothiazole analogs complexed with the p56lck enzyme to understand their potential as inhibitors. biointerfaceresearch.com Another investigation used MD simulations to assess the stability of a complex between a benzimidazole (B57391) derivative and the SARS-CoV-2 main protease (Mpro), demonstrating the utility of this approach in drug discovery. nih.gov The simulations provide insights into the dynamic behavior of the ligand within the binding site, which is crucial for designing more potent and selective molecules. researchgate.net
Theoretical Investigations of Reactivity and Regioselectivity
Theoretical calculations are instrumental in predicting the reactivity and regioselectivity of chemical reactions involving benzothiazole derivatives. scirp.org By calculating the energies of reactants, transition states, and products, chemists can map out potential reaction pathways and determine the most favorable outcomes. nih.gov
Isodesmic Reaction Analysis and Ligand Binding Interactions
Isodesmic reactions are hypothetical reactions in which the number and type of chemical bonds are conserved on both the reactant and product sides. researchgate.net Computational analysis of these reactions is a reliable method for determining the thermodynamic stability of molecules. By calculating the enthalpy change of an isodesmic reaction, the strain energy or stability of a target molecule can be accurately assessed relative to a set of well-known reference compounds. researchgate.net This approach provides valuable data on the inherent stability of the benzothiazole ring system and its derivatives.
The study of ligand binding interactions is another area where computational methods excel. Molecular docking and MD simulations are used to model how benzothiazole derivatives bind to biological targets. nih.gov Docking studies predict the preferred binding orientation of a ligand within a receptor's active site and estimate the binding affinity. ugm.ac.id These predictions, combined with insights from MD simulations on the stability of the ligand-receptor complex, are essential for structure-based drug design and for understanding the molecular basis of a compound's biological activity. nih.govresearchgate.net
Structure Activity Relationship Sar Studies in Benzothiazole Chemistry with Relevance to 2 Methyl 1,3 Benzothiazole
Impact of Substitution Patterns on Biological Efficacy
The biological activity of benzothiazole (B30560) derivatives is highly dependent on the substitution patterns on both the benzene (B151609) and thiazole (B1198619) rings. The C-2 position of the benzothiazole ring is a primary site for modification and has been a major focus of SAR studies. benthamscience.com The introduction of various substituents at this position can lead to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. pharmacyjournal.inbibliomed.org
Research has shown that the nature of the substituent at the C-2 position significantly influences the compound's bioactivity. For instance, the presence of an aryl group at the C-2 position is a common feature in many biologically active benzothiazoles. mdpi.comqu.edu.iq The electronic properties of substituents on this aryl ring are critical. Electron-withdrawing groups or electron-donating groups can modulate the activity. For example, in a series of 2-(substituted-phenyl)benzothiazoles, compounds with a 4-hydroxyphenyl or a 2,3,4-trimethoxyphenyl group at the C-2 position exhibited significant cytotoxic activity against cancer cell lines. nih.govbenthamscience.com Further modifications, such as bromination or nitration of a 2-(4-hydroxyphenyl)benzothiazole derivative, led to even more potent cytotoxicity. nih.govbenthamscience.com
Substitutions on the benzo part of the benzothiazole nucleus also play a vital role. Halogen substitutions, for example, have been shown to enhance the biological efficacy of some benzothiazole derivatives. The position of the halogen is also important; for instance, a chloro group at the para position of a 2-phenyl ring attached to the benzothiazole was found to amplify antagonistic activity in certain neurological contexts. ijper.org
The following table summarizes the impact of different substitution patterns on the biological activity of benzothiazole derivatives based on various research findings.
| Position of Substitution | Substituent Group | Observed Biological Activity | Reference |
| C-2 | 2-Phenyl | Antibacterial, Antifungal | nih.govbenthamscience.com |
| C-2 | 2-(4-Hydroxyphenyl) | Antibacterial, Antifungal, Cytotoxic | nih.govbenthamscience.com |
| C-2 | 2-(2,3,4-Trimethoxyphenyl) | Cytotoxic, Antibacterial | nih.govbenthamscience.com |
| C-2 | 2-(4-Dimethylaminophenyl) | Antibacterial | nih.govbenthamscience.com |
| Benzene Ring | Halogen (e.g., Chloro) | Enhanced Antagonistic Activity | ijper.org |
| Benzene Ring | Amidino | Cytostatic | chemistryjournal.net |
Role of the Methyl Group in Pharmacological Profiles
The methyl group, though simple, can have a profound impact on the pharmacological profile of a benzothiazole derivative when substituted at the C-2 position. chemistryjournal.net The study of structure-activity relationships reveals that the introduction of a methyl or halogen substituent into the 3'-position of the 2-phenyl group can enhance potency and broaden the spectrum of action against various cancer cell lines, including colon, lung, melanoma, renal, and ovarian cell lines. chemistryjournal.net
The presence of a methyl group at the C-2 position has been shown to strengthen the activity of benzothiazole compounds. pharmacyjournal.in This enhancement can be attributed to several factors. The methyl group is a small, lipophilic group that can influence the molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. It can also affect the electronic properties of the benzothiazole ring system, thereby influencing its binding affinity to biological targets.
In computational studies of benzothiazole derivatives, a compound with a para-methylphenyl group attached to the benzothiazole nucleus was found to be among the most stable and least reactive compounds in the series, which can influence its biological behavior. mdpi.com The specific effects of the C-2 methyl group can be seen across different therapeutic areas. For instance, in the context of antimicrobial activity, the strategic placement of a methyl group can lead to enhanced efficacy.
The table below highlights findings related to the influence of the methyl group on the pharmacological properties of benzothiazole derivatives.
| Compound/Derivative Class | Position of Methyl Group | Observed Effect on Pharmacological Profile | Reference |
| 2-Arylbenzothiazoles | 3'-position of 2-phenyl ring | Enhances potency and extends the spectrum of anticancer action | chemistryjournal.net |
| General Benzothiazoles | C-2 position | Strengthens overall biological activity | pharmacyjournal.in |
| Benzothiazole Derivatives | para-position of an attached phenyl ring | Increased stability and reduced reactivity | mdpi.com |
The seemingly minor addition of a methyl group at the C-2 position can, therefore, be a critical design element in the medicinal chemistry of benzothiazoles, modulating their potency, selectivity, and pharmacokinetic properties.
Correlation of Quantum Chemical Parameters with Biological Activity
Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity in a quantitative manner. allsubjectjournal.com In the context of benzothiazole derivatives, QSAR models often employ quantum chemical parameters to describe the electronic and structural properties of the molecules. benthamdirect.comnih.gov These parameters can then be correlated with biological activities such as anticancer, antimicrobial, or enzyme inhibitory effects. allsubjectjournal.combenthamdirect.com
Several quantum chemical descriptors have been found to be important in predicting the biological activity of benzothiazoles. These include:
Highest Occupied Molecular Orbital (HOMO) energy: Relates to the electron-donating ability of a molecule.
Lowest Unoccupied Molecular Orbital (LUMO) energy: Relates to the electron-accepting ability of a molecule.
HOMO-LUMO gap (ΔE): An indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. mdpi.com
Dipole moment: Reflects the polarity of the molecule, which can influence its solubility and ability to interact with polar biological targets.
Partial charges on atoms: Can indicate sites for electrostatic interactions with receptors. benthamdirect.com
Molecular surface areas: Parameters like subdivided surface area and water-accessible surface area are major contributing descriptors in some QSAR models for benzothiazoles. benthamdirect.com
For example, a QSAR study on a set of benzothiazole analogs as p56lck inhibitors revealed that subdivided surface area, water-accessible surface area, and partial charges were the major contributing descriptors for their inhibitory activity. benthamdirect.com In another study on the antibacterial activity of thiazole analogues, a good qualitative correlation was found between predicted lipophilic parameters and antibacterial activity, which were calculated using quantum-chemical methods. nih.gov
Computational studies using Density Functional Theory (DFT) have been employed to evaluate the thermodynamic and chemical properties of benzothiazole derivatives. In one such study, the HOMO-LUMO energy gap (ΔE) was calculated for a series of compounds. It was observed that a derivative with two -CF3 moieties had the lowest ΔE value (4.46 eV), indicating it was the least stable, while derivatives with phenyl and para-methylphenyl groups had the highest ΔE values (4.71 eV and 4.73 eV, respectively), rendering them the most stable and least reactive. mdpi.com
The following table presents some quantum chemical parameters and their relevance in the QSAR studies of benzothiazole derivatives.
| Quantum Chemical Parameter | Significance in SAR/QSAR | Example of Correlation | Reference |
| Subdivided Surface Area | Describes molecular size and shape, influencing receptor fit. | Major contributing descriptor for p56lck inhibition. | benthamdirect.com |
| Partial Charges | Indicates potential for electrostatic interactions. | A key parameter in predicting p56lck inhibition. | benthamdirect.com |
| Water Accessible Surface Area | Relates to hydrophobicity and interactions with the biological environment. | Important for modeling p56lck inhibitory activity. | benthamdirect.com |
| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and stability. | Correlates with the relative stability of different benzothiazole derivatives. | mdpi.com |
| Lipophilicity Parameters | Predicts the ability of a compound to cross biological membranes. | Good qualitative correlation with antibacterial activity. | nih.gov |
These studies underscore the importance of quantum chemical calculations in rational drug design, providing insights into the molecular properties that govern the biological activity of benzothiazole derivatives and guiding the synthesis of new, more effective compounds. allsubjectjournal.com
Advanced Applications of 2 Methyl 1,3 Benzothiazole in Chemical Research
Building Block in Complex Organic Synthesis
The 2-Methyl-1,3-benzothiazole core is a valuable structural motif employed as a starting material for constructing more intricate molecular architectures. The reactivity of the methyl group and the stability of the benzothiazole (B30560) ring system allow for a variety of chemical transformations. Researchers have developed numerous synthetic strategies that leverage this compound to produce a wide array of 2-substituted benzothiazoles, which are significant for their diverse biological and chemical properties. mdpi.com
One of the most common approaches involves the condensation of 2-aminothiophenol (B119425) with various carbonyl-containing compounds, such as aldehydes, ketones, and carboxylic acids, to form the benzothiazole ring. mdpi.comorganic-chemistry.orgnih.gov Once the 2-methylbenzothiazole (B86508) scaffold is formed, the methyl group serves as a reactive handle. It can be deprotonated to form a nucleophilic species, which can then react with various electrophiles, enabling the extension of the carbon chain or the introduction of new functional groups at the 2-position. This reactivity is fundamental to its role as a building block. For instance, it is a key intermediate in the synthesis of various biologically active compounds and specialized chemical agents. nih.govbiointerfaceresearch.com The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, for example, showcases the utility of benzothiazole precursors as building blocks for potential new drugs. acs.org
| Reactants | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|
| 2-Aminothiophenol, Aldehydes | Iodine/DMF | 2-Arylbenzothiazoles | organic-chemistry.org |
| 2-Aminothiophenol, Carboxylic Acids | (o-CF3PhO)3P | 2-Substituted Benzothiazoles | organic-chemistry.org |
| o-Iodoanilines, K2S, DMSO | None | 2-Unsubstituted Benzothiazoles | organic-chemistry.org |
| Thioanilides | Visible-light photoredox catalyst | 2-Substituted Benzothiazoles | organic-chemistry.org |
Reagent in Dye Synthesis (e.g., Polycarbocyanine, Thiacyanine Dyes)
2-Methyl-1,3-benzothiazole is a cornerstone in the synthesis of cyanine (B1664457) dyes, a class of synthetic dyes known for their vibrant colors and strong absorption in the visible and near-infrared regions of the spectrum. chemistryjournal.inresearchgate.net The quaternization of the nitrogen atom in the benzothiazole ring, typically with an alkyl halide, activates the adjacent methyl group. This activated intermediate, an N-alkyl-2-methylbenzothiazolium salt, is a key precursor for synthesizing various types of cyanine dyes, including thiacyanines and polycarbocyanines. chemistryjournal.inresearchgate.net
The synthesis of monomethine cyanine dyes, for example, can involve the condensation of an N-alkyl-2-methylbenzothiazolium salt with a suitable heterocyclic substrate, such as a 2- or 4-chloropyridinium or quinolinium salt, in a basic medium. chemistryjournal.in For trimethine and pentamethine (polycarbocyanine) dyes, the benzothiazolium salt is reacted with appropriate polymethine bridge-forming reagents. These dyes are characterized by two heterocyclic nuclei linked by a conjugated chain of methine carbons. researchgate.net The length of this conjugated chain and the nature of the heterocyclic systems at the ends determine the dye's color and spectral properties. Benzothiazole-derived cyanine dyes have found applications as photographic sensitizers, fluorescent labels for biological molecules, and components in pH-responsive probes. chemistryjournal.inresearchgate.net
| Dye Class | Key Intermediate | Application | Reference |
|---|---|---|---|
| Monomethine Cyanine | N-alkyl-2-methylbenzothiazolium salt | Nucleic acid probes | chemistryjournal.in |
| Pentamethine Cyanine | Benzothiazole derivative with a pyridine (B92270) moiety | pH-responsive probes | researchgate.net |
| Azo Disperse Dyes | Diazotized 2-amino-4-methyl benzothiazole | Textile dyeing (polyester) | orientjchem.org |
| Thiazole (B1198619) Orange (TO) Analogs | 3-methyl-2-(methylthio)-benzothiazolium Iodide | Fluorogenic dyes | nih.gov |
Materials Science Applications (e.g., Polymers)
In the field of materials science, 2-methyl-1,3-benzothiazole and its derivatives are incorporated into polymer structures to impart specific properties such as thermal stability, conductivity, and photosensitivity. researchgate.netpcbiochemres.com These heterocyclic units can be part of the polymer backbone or function as pendant groups.
For example, 2-benzothiazolyl acrylamide (B121943) (BTA), a monomer synthesized from 2-aminobenzothiazole (B30445), can undergo homo- and copolymerization. vot.pl Copolymers of BTA with monomers like α-methylstyrene and methyl acrylate (B77674) have been synthesized and characterized for their thermal stability and reactivity ratios. vot.pl Such polymers containing the benzothiazole moiety are explored for use in high-performance materials due to the rigidity and stability of the heterocyclic ring. Furthermore, derivatives of 2-methylbenzothiazole have been synthesized as photosensitizers for initiating the free radical polymerization of multifunctional monomers like acrylates. nih.gov These dye-sensitized systems are efficient in converting visible light into chemical energy to start the polymerization process, which is crucial for applications in coatings, adhesives, and 3D printing. nih.gov
| Monomer/Component | Polymer Type | Key Property/Application | Reference |
|---|---|---|---|
| 2-benzothiazolyl acrylamide (BTA) | Homopolymer (PBTA), Copolymer (BTA-co-MSt) | Thermal stability | vot.pl |
| 2-methylbenzothiazole hemicyanine dyes | Photoinitiating system for polyacrylates | Visible light-induced radical polymerization | nih.gov |
| N-benzothiazole derivative imide | Polyimide chain | High thermal stability, potential for ion exchange | uobaghdad.edu.iq |
Applications in Agrochemical Development
The benzothiazole scaffold is a significant "privileged structure" in the discovery of new agrochemicals. mdpi.comnih.gov Compounds containing this ring system have demonstrated a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. nih.govresearchgate.net While 2-methyl-1,3-benzothiazole itself is a building block, the derivatives synthesized from it are of great interest in agriculture.
The structural versatility of the benzothiazole ring allows for easy modification to optimize biological activity and target specific pests or weeds. nih.gov For example, certain benzothiazole derivatives function as acetyl-coenzyme A carboxylase inhibitors, which disrupt fatty acid synthesis in grasses, leading to a potent herbicidal effect. nih.govresearchgate.net Others have been developed as fungicides that inhibit the growth and spore germination of pathogenic fungi. researchgate.net The continuous research into structure-activity relationships (SAR) of benzothiazole derivatives aims to develop new, more effective, and environmentally safer agrochemicals. mdpi.comnih.gov
| Activity Type | Mechanism of Action (Example) | Significance | Reference |
|---|---|---|---|
| Herbicidal | Inhibition of acetyl-coenzyme A carboxylase | Controls grass weeds by inhibiting fatty acid synthesis | nih.govresearchgate.net |
| Fungicidal | Inhibition of sporangia formation and germination | Protects crops from fungal diseases | researchgate.netresearchgate.net |
| Antibacterial | Disruption of cellular processes | Management of plant bacterial diseases | mdpi.comnih.gov |
| Antiviral | Inhibition of viral replication | Control of plant viral diseases | nih.govresearchgate.net |
Mentioned Compounds
| Compound Name |
|---|
| 2-Methyl-1,3-benzothiazole hydrochloride |
| 2-Methyl-1,3-benzothiazole |
| 2-aminothiophenol |
| 2-benzothiazolyl acrylamide (BTA) |
| α-methylstyrene |
| methyl acrylate |
| N-alkyl-2-methylbenzothiazolium salt |
| 2- or 4-chloropyridinium |
| quinolinium |
| 3-methyl-2-(methylthio)-benzothiazolium Iodide |
| 2-amino-4-methyl benzothiazole |
| hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid |
| acetyl-coenzyme A |
Future Research Directions and Translational Perspectives for 2 Methyl 1,3 Benzothiazole Hydrochloride
Exploration of Novel Synthetic Pathways for Derivatization
The 2-methyl-1,3-benzothiazole scaffold serves as a valuable starting point for chemical modification, and future research will heavily rely on the exploration of innovative and efficient synthetic methodologies to generate diverse libraries of derivatives. Traditional synthesis often involves the condensation of 2-aminothiophenols with various reagents. mdpi.commdpi.com However, contemporary organic synthesis is moving towards more sustainable and efficient techniques.
Future synthetic strategies are expected to focus on:
Green Chemistry Approaches: The use of environmentally benign catalysts and solvents is a growing trend. For instance, methods utilizing catalysts like ammonium (B1175870) chloride (NH₄Cl) in methanol-water mixtures or hydrogen peroxide/hydrochloric acid (H₂O₂/HCl) in ethanol (B145695) at room temperature offer high yields and simpler workup procedures. mdpi.com Microwave-assisted organic synthesis (MAOS) has also proven effective in accelerating the synthesis of benzothiazole (B30560) derivatives, significantly reducing reaction times compared to conventional heating methods. mdpi.com
C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the benzothiazole core represents a powerful and atom-economical strategy for derivatization. Regioselective iridium-catalyzed C–H borylation, for example, allows for the introduction of boryl groups at specific positions on the benzene (B151609) ring of the benzothiadiazole scaffold, which can then be converted into a wide range of functional groups. nih.gov This approach avoids the need for pre-functionalized starting materials, streamlining the synthesis of novel analogues.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying this technology to the synthesis of 2-methyl-1,3-benzothiazole derivatives could enable rapid production and optimization of reaction conditions for creating large, diverse chemical libraries for screening.
One-Pot Reactions: Developing multi-component, one-pot reactions where several chemical transformations occur in a single reaction vessel can significantly improve efficiency. Strategies that combine cyclization and functionalization steps without isolating intermediates are highly desirable for accelerating the drug discovery process. mdpi.com
These advanced synthetic methods will be crucial for systematically modifying the 2-methyl-1,3-benzothiazole core to explore structure-activity relationships and develop compounds with tailored properties.
Design and Synthesis of Multi-Targeted Ligands
Multifactorial diseases, such as neurodegenerative disorders like Alzheimer's disease, involve complex pathological pathways, making single-target drugs often insufficient. nih.govsemanticscholar.org The development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously—is a promising therapeutic strategy. nih.govbohrium.com The benzothiazole scaffold is a "privileged" structure in medicinal chemistry, meaning it can serve as a core for developing ligands for various targets. nih.govbenthamscience.com
Future research in this area will focus on the rational design of 2-methyl-1,3-benzothiazole derivatives that can modulate multiple key proteins involved in disease progression. For example, in the context of Alzheimer's disease, research has focused on creating dual inhibitors of cholinesterases (AChE and BuChE) and other targets like histamine (B1213489) H₃ receptors (H₃R) or monoamine oxidase B (MAO-B). nih.govsemanticscholar.orgbohrium.com The inhibition of cholinesterases helps to increase acetylcholine (B1216132) levels, while H₃R antagonism can improve cognitive function. nih.gov
A key strategy involves creating hybrid molecules by linking the benzothiazole core to other pharmacophores via appropriate spacers. semanticscholar.org For instance, researchers have developed benzothiazole derivatives with potent H₃R affinity and significant inhibitory activity against AChE, BuChE, and MAO-B. semanticscholar.orgresearchgate.net Compound 3s in one study emerged as a promising MTDL with a Kᵢ value of 0.036 µM at H₃R and IC₅₀ values of 6.7 µM, 2.35 µM, and 1.6 µM towards AChE, BuChE, and MAO-B, respectively. semanticscholar.orgbohrium.comresearchgate.net Similarly, dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) based on a benzothiazole-phenyl moiety have been developed as potential analgesics. nih.gov
| Compound | Target | Inhibitory Activity | Reference |
|---|---|---|---|
| Compound 3s | H₃R | Kᵢ = 0.036 µM | semanticscholar.orgbohrium.comresearchgate.net |
| AChE | IC₅₀ = 6.7 µM | ||
| BuChE | IC₅₀ = 2.35 µM | ||
| MAO-B | IC₅₀ = 1.6 µM | ||
| Compound 4b | H₃R | Kᵢ = 0.012 µM | nih.govsemanticscholar.org |
| Compound 4 | human FAAH | IC₅₀ = 7 nM | nih.gov |
| human sEH | IC₅₀ = 9.6 nM |
Advanced Mechanistic Elucidation of Biological Actions
While numerous benzothiazole derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, a deep understanding of their molecular mechanisms of action is often lacking. pcbiochemres.commdpi.com Future research must move beyond preliminary screening to employ advanced techniques for mechanistic elucidation.
Key areas of investigation should include:
Target Identification and Validation: For compounds discovered through phenotypic screening, identifying the specific molecular target(s) is paramount. Techniques such as chemical proteomics, thermal proteome profiling, and genetic approaches can be used to pinpoint the direct binding partners of active benzothiazole derivatives.
Biophysical Interaction Studies: Quantifying the binding kinetics and thermodynamics of a ligand-target interaction is crucial. Methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) can provide detailed insights into the binding affinity, association/dissociation rates, and energetic drivers of the interaction.
Cellular Pathway Analysis: Understanding how a compound affects cellular signaling pathways is essential. Transcriptomics (RNA-seq), proteomics, and metabolomics can reveal global changes in cellular processes following treatment with a benzothiazole derivative. For example, studies have shown that some derivatives can induce apoptosis in cancer cells, and future work should dissect the specific apoptotic pathways involved (e.g., intrinsic vs. extrinsic) and the key proteins modulated. mdpi.com
Structural Biology: Obtaining high-resolution crystal structures of benzothiazole derivatives in complex with their target proteins provides the ultimate mechanistic insight. acs.org These structures can reveal the precise binding mode, key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes induced in the protein upon ligand binding. researchgate.netacs.org
Development of Structure-Based Design Principles
The rational, structure-based design of new chemical entities is a cornerstone of modern drug discovery. nih.gov This approach relies on a detailed understanding of the three-dimensional structure of the biological target and how ligands interact with its binding site. For the 2-methyl-1,3-benzothiazole scaffold, future efforts will be directed at leveraging structural information to design next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.
This will involve an iterative cycle of:
Computational Modeling and Docking: Molecular docking studies are used to predict the binding conformation and affinity of virtual libraries of benzothiazole derivatives within the active site of a target protein. researchgate.netnih.gov These simulations help prioritize which compounds to synthesize and can explain observed structure-activity relationships (SAR). For example, docking studies have been used to understand the binding modes of benzothiazole-based inhibitors in the active sites of MAO-B and cholinesterases. researchgate.netnih.gov
SAR Analysis: The synthesis of focused libraries of analogues allows for systematic exploration of how modifications at different positions of the benzothiazole ring affect biological activity. nih.gov This empirical data is crucial for refining computational models and building a robust understanding of which structural features are critical for activity.
Structural Biology Feedback: Co-crystal structures of inhibitors bound to their targets provide invaluable experimental validation for docking predictions and offer new insights for further design. acs.org For instance, observing that a specific pocket in the active site is unoccupied can inspire the design of new derivatives with substituents that can form favorable interactions in that region.
By integrating computational chemistry, synthetic chemistry, and structural biology, researchers can establish clear design principles to optimize the 2-methyl-1,3-benzothiazole scaffold for specific biological targets, moving from broad-spectrum hits to highly selective and potent lead compounds.
Investigation of Environmental and Industrial Applications (e.g., Corrosion Inhibition)
Beyond its biomedical potential, the 2-methyl-1,3-benzothiazole core and its derivatives possess chemical properties suitable for various environmental and industrial applications. A particularly promising area is corrosion inhibition, where organic compounds are used to protect metallic surfaces from degradation. researchgate.net
Benzothiazole derivatives have been shown to be effective corrosion inhibitors for metals like carbon steel and galvanized steel, especially in acidic environments such as hydrochloric acid (HCl) solutions. researchgate.netbohrium.comsci-hub.se The inhibitory action is attributed to the adsorption of the molecules onto the metal surface, forming a protective barrier that impedes the corrosive process. bohrium.com The heteroatoms (nitrogen and sulfur) in the benzothiazole ring play a crucial role in the adsorption process through the donation of lone-pair electrons to the vacant d-orbitals of the metal. bohrium.com
Future research should focus on:
Designing High-Efficiency Inhibitors: Synthesizing and evaluating novel benzothiazole derivatives with enhanced adsorption capabilities and protective film formation. Structure-property relationship studies can identify substituents that improve inhibition efficiency. For example, increasing the electron density on the benzothiazole ring or introducing long alkyl chains can enhance performance.
Mechanistic Studies: Employing a combination of electrochemical techniques (e.g., potentiodynamic polarization and electrochemical impedance spectroscopy), surface analysis methods (e.g., SEM, XPS), and theoretical calculations (e.g., Density Functional Theory - DFT) to gain a deeper understanding of the inhibition mechanism. bohrium.comrsc.org DFT studies can calculate quantum chemical parameters that correlate with a molecule's ability to act as an inhibitor. bohrium.com
Environmentally Friendly Formulations: Developing "green" corrosion inhibitors that are biodegradable and have low toxicity to meet increasingly stringent environmental regulations.
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Method | Reference |
|---|---|---|---|---|---|
| BTMA-1 | Carbon Steel | 2 M HCl | 87.6 | Weight Loss | bohrium.com |
| BTMA-2 | Carbon Steel | 2 M HCl | 93.1 | Weight Loss | bohrium.com |
| 2-Mercaptobenzothiazole (B37678) (2-MBT) | Galvanised Steel | NaCl solution | Not specified | Electrochemical | rsc.org |
| 2-Aminobenzothiazole (B30445) (2-ABT) | Galvanised Steel | NaCl solution | Not specified | Electrochemical | rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
